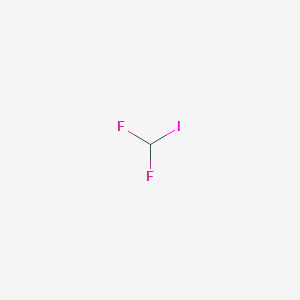

二氟(碘)甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of difluoro(iodo)methane and related compounds involves various methods, including electrophilic and nucleophilic reactions. For instance, the Friedel–Crafts-type alkylation with bromodifluoro(phenylsulfanyl)methane through α-fluorocarbocations has been explored for synthesizing thioesters, benzophenones, and xanthones, showing the versatility of fluorinated compounds in organic synthesis (Kuhakarn et al., 2011).

Molecular Structure Analysis

The structural characterization of compounds related to difluoro(iodo)methane, such as bis(iodozincio)methane, has provided insights into their reactivity and potential applications in organic synthesis. Structural studies have been conducted using techniques like X-ray scattering to understand the arrangement and behavior of these molecules in solution (Matsubara et al., 2005).

Chemical Reactions and Properties

Difluoro(iodo)methane undergoes various chemical reactions, demonstrating its reactivity and functional utility in organic chemistry. Electrophilic aromatic formylation and the formation of difluoromethylthioethers and difluorobis(arylthio)methanes from reactions involving RSX and TMSCF2H highlight the compound's versatility and the influence of fluorine atoms on its chemical behavior (Betterley et al., 2018); (Han et al., 2016).

Physical Properties Analysis

The physical properties of difluoro(iodo)methane, including its photofragmentation spectra, have been studied to understand its behavior under various conditions. The photofragmentation of dihalomethanes has been investigated, revealing the role of different halogen atoms in their decomposition and the potential environmental impact of these compounds (Cartoni et al., 2014).

Chemical Properties Analysis

The chemical properties of difluoro(iodo)methane, such as its reactivity in nucleophilic fluoroalkylation reactions, have been explored. Studies have shown the efficient preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes, illustrating the compound's utility in creating structurally diverse fluorinated molecules (Ni et al., 2009).

科学研究应用

烯烃的碘氟化:二氟(碘)甲烷与顺式和反式二苯乙烯和茚等取代烯烃反应,形成碘氟化物。该反应以马氏规则的区域选择性和立体专一性地进行,形成赤式或苏式-1-氟-2-碘-1-苯乙烷 (Zupan & Pollak,1976)。

部分放电下的分解副产物:研究表明,在部分放电下,三氟碘甲烷分解形成各种副产物,如 C2F6、C2F4 和 C2F5I (Jamil 等,2011)。

甲烷转化为化学品和燃料:甲烷通常在偏远地区发现,可用作生产化学品和能源的原料。甲烷利用的策略包括蒸汽和二氧化碳重整或部分氧化以形成一氧化碳和氢 (Lunsford,2000)。

亲电芳香甲酰化:二氟(苯硫基)甲烷与芳香族化合物反应,形成 S,S'-二苯二硫缩醛和芳香醛的混合物,水解后得到芳香醛 (Betterley 等,2018)。

甲烷氧化菌用于价值创造:甲烷氧化菌是一种能够利用甲烷作为唯一碳源的细菌,可以从甲烷中产生各种生物技术产品,包括单细胞蛋白、生物聚合物和脂质 (Strong 等,2015)。

卤代甲烷的紫外吸收:对包括三氟溴甲烷和二氟溴氯甲烷在内的各种卤代甲烷的紫外吸收截面的研究,为大气建模计算提供了见解 (Gillotay & Simon,2018)。

甲烷的氧化升级:甲烷的氧化升级提出了重大的科学挑战,但通过将甲烷转化为更有价值的化学品,它有可能彻底改变化学价值链 (Hammond 等,2012)。

氟化β-酮砜的合成:使用二氟(苯磺酰)甲烷的亲核氟烷基化方法可以有效制备α-官能化单氟和二氟β-酮砜以及α-氟二砜 (Ni 等,2009)。

甲烷传感技术:层级超薄 NiO 纳米片的合成证明了它们在甲烷传感中的高性能,突出了开发用于甲烷检测的准确气体传感器的重要性 (Zhou 等,2018)。

安全和危害

未来方向

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

属性

IUPAC Name |

difluoro(iodo)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF2I/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFMGDEEXOKHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379419 |

Source

|

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.920 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoroiodomethane | |

CAS RN |

1493-03-4 |

Source

|

| Record name | Difluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)